N-Methylation Eliminates the Hydrogen Bond Donor, Reducing Topological Polar Surface Area (TPSA) by 13%
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline possesses zero hydrogen bond donors (HBD) because the aniline nitrogen is fully substituted with a methyl group. In contrast, its direct analog, N-(benzotriazol-1-ylmethyl)-4-nitroaniline (CAS 111098-19-2), has one HBD [1]. This difference is reflected in the computed topological polar surface area (TPSA): the target compound exhibits a TPSA of 77.09 Ų , whereas the des-methyl analog has a higher TPSA of 88.6 Ų . The quantified difference of -11.51 Ų (a 13% reduction) is significant for predicting passive membrane permeability, as a TPSA below 90 Ų is generally correlated with favorable oral absorption [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 77.09 Ų; HBD = 0 |
| Comparator Or Baseline | N-(benzotriazol-1-ylmethyl)-4-nitroaniline (CAS 111098-19-2): TPSA = 88.6 Ų; HBD = 1 |
| Quantified Difference | ΔTPSA = -11.51 Ų (-13%); ΔHBD = -1 donor |
| Conditions | In silico prediction using standard computational chemistry models (Chemscene and Chem960 databases) |
Why This Matters
Lower TPSA and zero HBD predict superior passive membrane permeability and potentially better oral bioavailability, making this compound a preferred starting point for cell-permeable inhibitor design over the des-methyl analog.
- [1] PubChem. (2025). Patent Summary for CN-102688233-B: Synthesis and Application of Benzotriazole Derivatives as RSK2 Inhibitors. Retrieved from https://pubchem.ncbi.nlm.nih.gov/patent/CN-102688233-B View Source
